N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE
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Overview
Description
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C22H19N5OS2 and a molecular weight of 433.558 g/mol This compound is known for its unique structure, which includes a tetrahydrobenzothiophene ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-METHOXYBENZAMIDE: Similar structure but with a cyano group.
N-(3-CHLOROPHENYL)-4-(1H-TETRAAZOL-1-YL)BENZAMIDE: Contains a chlorophenyl group instead of the tetrahydrobenzothiophene ring.
Uniqueness
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE is unique due to its combination of a tetrahydrobenzothiophene ring and a tetrazole moiety.
Properties
Molecular Formula |
C22H19N5OS2 |
---|---|
Molecular Weight |
433.6g/mol |
IUPAC Name |
N-[3-(1-phenyltetrazol-5-yl)sulfanyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H19N5OS2/c28-20(15-9-3-1-4-10-15)23-21-19(17-13-7-8-14-18(17)29-21)30-22-24-25-26-27(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,28) |
InChI Key |
DZRVVYXRFOEGJS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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